7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15151024
Molecular Formula: C24H17ClN4O4
Molecular Weight: 460.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C24H17ClN4O4 |
---|---|
Molecular Weight | 460.9 g/mol |
IUPAC Name | 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Standard InChI | InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
Standard InChI Key | PUYKUSDXIVKWBL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic molecule that integrates diverse pharmacologically active moieties. It belongs to a class of quinazoline derivatives functionalized with oxadiazole and chlorophenyl groups. Compounds of this nature are often studied for their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Formula:
CHClNO
Key Physicochemical Data:
Property | Value |
---|---|
Molecular Weight | 448.86 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
LogP (Predicted Lipophilicity) | Moderate (~3–5) |
Synthesis
The synthesis of quinazoline derivatives such as this often involves:
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Formation of the quinazoline-2,4-dione core: Typically synthesized from anthranilic acid derivatives.
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Attachment of oxadiazole moiety: Achieved through cyclization reactions involving hydrazides or nitriles.
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Functionalization with chlorophenyl and methoxybenzyl groups: Introduced via alkylation or substitution reactions.
Antimicrobial Activity
Studies on related compounds suggest that the integration of oxadiazole and quinazoline frameworks enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example:
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Quinazoline derivatives have shown inhibitory effects on bacterial DNA gyrase and topoisomerase IV .
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Oxadiazole-containing molecules exhibit broad-spectrum antibacterial activity .
Anti-inflammatory Potential
The oxadiazole ring contributes to anti-inflammatory activity by modulating inflammatory mediators.
Mechanism of Action
The compound likely exerts its biological effects by:
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Binding to enzyme active sites (e.g., bacterial gyrase or human kinases).
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Disrupting DNA replication in microbes or cancer cells.
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Modulating receptor-ligand interactions due to its lipophilic substituents.
Table: Biological Activity of Related Compounds
Compound Class | Activity | Target Organisms/Cells |
---|---|---|
Quinazoline-2,4-dione derivatives | Moderate antibacterial action | S. aureus, E. coli |
Oxadiazole-containing molecules | Antibacterial & antifungal | C. albicans, A. niger |
Chlorophenyl-functionalized drugs | Enhanced lipophilicity | Broad spectrum |
Limitations and Future Directions
While promising, further studies are required to:
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Optimize pharmacokinetics (absorption, distribution, metabolism).
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Evaluate toxicity profiles in vivo.
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Explore combinatorial effects with existing drugs.
This detailed exploration highlights the potential of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in pharmaceutical research, particularly as an antimicrobial or anticancer agent .
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